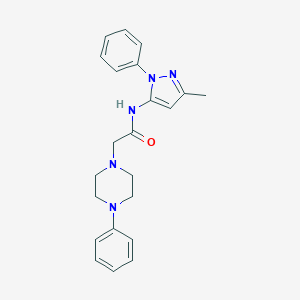![molecular formula C20H14N2O3S2 B292837 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, commonly known as ADTP, is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(1H)-one derivatives. ADTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. PTP1B is a validated target for the treatment of type 2 diabetes and obesity, and ADTP has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
作用机制
ADTP inhibits 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. ADTP has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism and can promote glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
ADTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces body weight and improves metabolic parameters such as plasma glucose, insulin, and lipid levels in obese animals. ADTP has been shown to increase glucose uptake and enhance insulin signaling in skeletal muscle and adipose tissue, which are important insulin-sensitive tissues. ADTP has also been shown to activate AMPK and promote fatty acid oxidation, which can improve lipid metabolism.
实验室实验的优点和局限性
ADTP is a potent and selective inhibitor of 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which makes it a valuable tool for studying the role of 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in insulin signaling and glucose metabolism. ADTP has been shown to have good pharmacokinetic properties and can be administered orally. However, ADTP has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
未来方向
There are several future directions for research on ADTP and its potential therapeutic applications. One area of interest is the development of more potent and selective 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one inhibitors based on the thieno[2,3-d]pyrimidin-4(1H)-one scaffold. Another area of interest is the investigation of ADTP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, clinical trials are needed to determine the safety and efficacy of ADTP in humans and its potential as a therapeutic agent for type 2 diabetes and obesity.
合成方法
ADTP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzophenone with 2-chloroacetyl chloride to form an intermediate, which is then reacted with thiourea to yield the thieno[2,3-d]pyrimidin-4(1H)-one core. The final step involves acetylation of the hydroxy group on the phenyl ring to form ADTP.
科学研究应用
ADTP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one inhibition by ADTP leads to increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. ADTP has also been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
属性
分子式 |
C20H14N2O3S2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
6-acetyl-5-hydroxy-1,3-diphenyl-2-sulfanylidenethieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O3S2/c1-12(23)17-16(24)15-18(25)21(13-8-4-2-5-9-13)20(26)22(19(15)27-17)14-10-6-3-7-11-14/h2-11,24H,1H3 |
InChI 键 |
NTHPNPZTOAZBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(S1)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
规范 SMILES |
CC(=O)C1=C(C2=C(S1)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![13-(furan-2-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292759.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 1-phenyl-5-[({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292762.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292779.png)
![2-{[4-(ethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-1-phenylethanone](/img/structure/B292780.png)